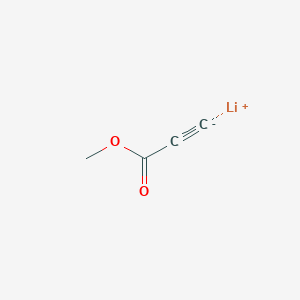

Methyl lithiopropiolate

Description

Evolution of Organolithium Chemistry in Carbon-Carbon Bond Formation Methodologies

The journey of organolithium chemistry began in 1917 with the pioneering work of Schlenk and Holtz, who first synthesized ethyl lithium. numberanalytics.com This discovery marked the dawn of a new era in synthetic chemistry. Organolithium reagents are defined by a direct, highly polar bond between a carbon atom and a lithium atom. numberanalytics.comnumberanalytics.com This polarization imparts significant carbanionic character to the carbon, rendering these compounds potent nucleophiles and strong bases. numberanalytics.comwikipedia.orgmt.com

Throughout the 20th century, the methodologies for preparing and utilizing organolithium reagents expanded significantly. The development of methods like direct lithiation of organic halides, metal-halogen exchange, and deprotonation of acidic C-H bonds made a wide array of these reagents accessible. numberanalytics.comd-nb.infomsu.edu Their ability to form new carbon-carbon bonds with a variety of electrophiles, such as carbonyl compounds and alkyl halides, became a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. msu.edusolubilityofthings.comfiveable.me The evolution from simple alkyllithiums to more complex, functionalized reagents has continuously broadened the scope and precision of carbon-carbon bond formation. rug.nl

Strategic Importance of Alkynyl Organometallics in Synthetic Chemistry

Among the diverse classes of organometallic compounds, alkynyl organometallics, particularly lithium acetylides, hold a special strategic position. fiveable.me Lithium acetylides are typically formed by the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent like n-butyllithium or lithium amide. wikipedia.orgthieme-connect.de The resulting sp-hybridized carbanion is a powerful nucleophile, yet it is generally more stable than its sp2 and sp3-hybridized counterparts. ua.es

This unique combination of high nucleophilicity and relative stability makes lithium acetylides exceptionally useful for creating new carbon-carbon bonds. fiveable.meaxiomchem.com They readily participate in nucleophilic addition reactions with a wide range of electrophiles, including aldehydes, ketones, and epoxides, to generate propargylic alcohols and other valuable synthetic intermediates. wikipedia.orgorganic-chemistry.org The alkynyl group itself is a versatile functional handle that can be further transformed into various other functionalities, making these reagents crucial building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. fiveable.meaxiomchem.com

Positioning of Methyl Lithiopropiolate within the Repertoire of Functionalized Organolithium Species

This compound emerges as a highly specialized and functionalized organolithium reagent. It is the lithium salt of methyl propiolate and is typically generated in situ by the deprotonation of methyl propiolate with a strong, non-nucleophilic lithium base at low temperatures. wikipedia.org

What distinguishes this compound is its bifunctional nature. It possesses a nucleophilic acetylenic carbon, characteristic of lithium acetylides, and an electrophilic ester functional group within the same small molecule. This dual reactivity presents both challenges and synthetic opportunities. The presence of the electron-withdrawing ester group modifies the reactivity of the acetylide, and careful control of reaction conditions is necessary to ensure the desired nucleophilic addition occurs without unwanted side reactions involving the ester.

This compound is a valuable C3 synthon, a three-carbon building block, that allows for the direct introduction of a propiolate unit into a target molecule. This is particularly significant in the synthesis of complex natural products and biologically active compounds. For instance, it has been employed as a key reagent in the total synthesis of various natural products, where it reacts with electrophiles like aldehydes to form secondary alcohols that serve as crucial intermediates for subsequent transformations. acs.orgscispace.com The reaction often proceeds with high stereoselectivity, which is critical in asymmetric synthesis. acs.org

The table below illustrates the utility of this compound in its reaction with various electrophilic aldehydes, a key step in the synthesis of complex molecules.

| Electrophilic Aldehyde | Product (Propargylic Alcohol) | Application Context |

| Chiral Aldehyde Intermediate | (6R)-alcohol 3 | Asymmetric total synthesis of (-)-4α,9α,10α-trihydroxyguaia-11(13)en-12,6α-olide acs.org |

| (S)-O-benzylglycidol | Methyl ether derivative of bakuchiol (B1667714) precursor | Synthesis of a natural meroterpenoid scispace.com |

| Isoquinoline-3-carbaldehyde | 2-(Isoquinolin-3-yl)prop-2-yn-1-ol derivative | Synthesis of isoquinoline (B145761) derivatives alfa-chemistry.com |

The strategic application of this compound showcases the sophistication of modern organolithium chemistry, where reagents are designed with specific functionalities to achieve complex synthetic goals efficiently and stereoselectively. ingentaconnect.comresearchgate.net Its position within the family of organolithium reagents is that of a precise and functional tool for advanced organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;methyl prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O2.Li/c1-3-4(5)6-2;/h2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQRVRIXMUTYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(=O)C#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453287 | |

| Record name | AG-G-83029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72036-29-4 | |

| Record name | AG-G-83029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Generation of Methyl Lithiopropiolate

Direct Deprotonation Approaches of Methyl Propiolate

The most straightforward method for producing methyl lithiopropiolate involves the direct removal of the acidic acetylenic proton from methyl propiolate. The high acidity of the terminal C-H bond (pKa ≈ 18.8) allows for deprotonation by a variety of strong organolithium bases. csic.es

The generation of this compound is conventionally achieved by treating methyl propiolate with a strong base. thieme-connect.com Classical methodologies rely on potent bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to effectively deprotonate the terminal alkyne. csic.esrsc.org These reactions are typically performed in anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to mitigate potential side reactions, including polymerization or addition of the base to the ester carbonyl group. ucc.ie The choice of base is critical; for instance, n-butyllithium is a common and effective choice, while the bulkier LDA can offer improved selectivity in complex substrates. csic.esrsc.org The direct lithiation using these bases provides a direct and efficient entry to the lithium acetylide, which can then be used in subsequent reactions with various electrophiles. thieme-connect.comacs.org

Table 1: Bases Used in Direct Deprotonation of Methyl Propiolate This table is interactive. You can sort and filter the data.

| Base | Common Abbreviation | Typical Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|

| n-Butyllithium | n-BuLi | Tetrahydrofuran (THF) | -78 | csic.es |

The efficiency and outcome of the direct deprotonation of methyl propiolate are highly dependent on the reaction stoichiometry and conditions. csic.es A precise 1:1 stoichiometry of the base to the methyl propiolate is theoretically required for complete deprotonation. However, in practice, a slight excess of the propiolate may be used to ensure all of the strong base is consumed, or vice-versa depending on the desired subsequent reaction. The use of excess base can lead to undesired side reactions, such as nucleophilic attack at the ester carbonyl or polymerization.

Reaction conditions such as temperature and solvent choice are paramount for success. Low temperatures, typically -78 °C, are crucial to maintain the stability of the resulting this compound and prevent decomposition or side reactions like homo-Claisen condensation. csic.esucc.ie The choice of solvent can influence the aggregation state and reactivity of the organolithium base. princeton.edu Ethereal solvents like THF are commonly used as they effectively solvate the lithium cation, promoting the desired deprotonation. The order of addition is also a key parameter; typically, the base is added slowly to a solution of the methyl propiolate to maintain a low concentration of the reactive base and control the exothermicity of the reaction. odu.edu

Table 2: Influence of Reaction Conditions on Deprotonation This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale | Potential Issues if Not Optimized | Reference |

|---|---|---|---|---|

| Stoichiometry | ~1 equivalent of base | Ensures complete deprotonation without excess reactive base. | Incomplete reaction; side reactions (e.g., carbonyl addition). | csic.es |

| Temperature | Low (e.g., -78 °C) | Enhances stability of the lithium acetylide, minimizes side reactions. | Decomposition, polymerization, homo-Claisen condensation. | csic.esucc.ie |

| Solvent | Anhydrous THF, Ether | Solvates lithium ion, facilitates deprotonation. | Lower reactivity, poor solubility of reagents. | princeton.edu |

| Addition Order | Slow addition of base to substrate | Controls reaction exotherm, minimizes local excess of base. | Runaway reaction, increased side product formation. | odu.edu |

Halogen-Lithium Exchange Strategies

An alternative to direct deprotonation is the use of a halogen-lithium exchange reaction. This method involves the reaction of a halogenated methyl propiolate derivative with an organolithium reagent. The exchange is typically very fast, even at low temperatures, and is driven by the formation of a more stable organolithium species. harvard.eduwikipedia.org

The precursors for this strategy are methyl 3-halopropiolates, with methyl 3-bromopropiolate and methyl 3-iodopropiolate being the most common. The reactivity in the exchange reaction follows the trend I > Br > Cl, making the iodo- and bromo-derivatives the most suitable substrates. wikipedia.org These halogenated precursors can be synthesized from propiolic acid or its derivatives. For example, treatment of propiolic acid with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a silver catalyst, followed by esterification, can yield the desired methyl 3-halopropiolate. However, it is noted that 3-halopropiolates can be unstable compounds with a tendency to decompose. google.com

The success of the halogen-lithium exchange hinges on careful optimization of the reaction conditions. The choice of organolithium reagent is critical; typically, two equivalents of an alkyllithium reagent like tert-butyllithium (B1211817) (t-BuLi) are used. harvard.eduorgsyn.org The first equivalent performs the halogen-lithium exchange, while the second reacts with the resulting tert-butyl halide byproduct, preventing it from interfering with subsequent steps. harvard.edu The reaction is almost always conducted at very low temperatures, such as -78 °C or even lower (e.g., -120 °C), to suppress side reactions and ensure the stability of the generated this compound. harvard.edu The solvent system, often a mixture of ethers and hydrocarbons (e.g., THF/pentane or diethyl ether), is chosen to maintain solubility and moderate reactivity. harvard.edu The stereospecificity of lithium-halogen exchange on vinyl halides suggests that this method proceeds with retention of configuration, although this is not a factor for the linear propiolate system. harvard.eduwikipedia.org

Table 3: Optimization Parameters for Halogen-Lithium Exchange This table is interactive. You can sort and filter the data.

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Halide Precursor | Methyl 3-iodopropiolate or Methyl 3-bromopropiolate | Faster exchange rate compared to chloride. | wikipedia.org |

| Lithium Reagent | 2 equivalents of t-Butyllithium (t-BuLi) | Efficient exchange and scavenging of alkyl halide byproduct. | harvard.eduorgsyn.org |

| Temperature | -78 °C to -120 °C | Maximize reagent stability and prevent side reactions. | harvard.edu |

| Solvent | THF, Diethyl ether, Pentane mixtures | Ensure solubility and control reactivity. | harvard.edu |

Transmetalation Routes to this compound Precursors

Transmetalation provides an indirect route to this compound, often involving the intermediacy of other metal acetylides. This strategy can be particularly useful when direct lithiation is incompatible with other functional groups in the molecule. A common approach involves the initial formation of a zinc, tin, or copper acetylide of methyl propiolate.

For example, zinc acetylides of methyl propiolate can be generated in situ from diethylzinc (B1219324) and methyl propiolate. csic.es These zinc species can then, in principle, undergo transmetalation with an organolithium reagent like n-BuLi to furnish the desired this compound. This exchange is driven by the relative electronegativity and stability of the organometallic species. This approach is widely used in enantioselective additions to aldehydes, where the zinc acetylide is generated catalytically in the presence of a chiral ligand and then reacts directly, though the discrete formation of a lithium intermediate via transmetalation is a plausible related pathway. csic.es

Reaction Mechanisms and Mechanistic Investigations of Methyl Lithiopropiolate Transformations

Nucleophilic Addition Reactions

The core reactivity of methyl lithiopropiolate is defined by its ability to act as a nucleophile. The lithium acetylide moiety facilitates the formation of new carbon-carbon bonds through addition to various electrophiles.

This compound readily undergoes nucleophilic addition to the electrophilic carbon of aldehydes and ketones. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via the attack of the acetylide on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding propargyl alcohol derivative. masterorganicchemistry.comyoutube.com The general mechanism involves the formation of a new carbon-carbon bond and the conversion of the carbonyl group into a hydroxyl group. libretexts.org Aldehydes are generally more reactive than ketones towards nucleophilic addition due to lesser steric hindrance and greater polarization of the carbonyl bond. libretexts.org

The reaction of this compound with aldehydes produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. masterorganicchemistry.com This transformation is a fundamental method for the construction of complex molecular architectures containing a propargyl alcohol functionality.

For instance, the addition of this compound to an aldehyde was a key step in the total synthesis of 4,9,10-trihydroxyguaia-11(13)en-12,6-olide, affording the desired alcohol with high yield and stereoselectivity. acs.org Similarly, it has been utilized in the synthesis of natural products like bakuchiol (B1667714), where it reacts with chiral (S)-O-benzylglycidol. scispace.com

A representative reaction is the addition to Garner's aldehyde, a versatile chiral intermediate. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. nih.govbeilstein-journals.org

When this compound adds to a chiral aldehyde or ketone, a new stereocenter is created, leading to the formation of diastereomeric products. saskoer.calibretexts.org The stereochemical course of the reaction can often be predicted and controlled by various models, including the Felkin-Anh and Cram chelation models. nih.govbeilstein-journals.org

Chelation control is a powerful strategy to influence the diastereoselectivity of nucleophilic additions to carbonyl compounds containing a nearby Lewis basic group. In the presence of a chelating metal ion, such as Zn²⁺, a cyclic intermediate can form between the metal, the carbonyl oxygen, and the Lewis basic heteroatom of the substrate. nih.govbeilstein-journals.org This chelation restricts the conformational freedom of the substrate, forcing the nucleophile to attack from a specific face of the carbonyl group.

For example, the addition of this compound to α-alkoxy aldehydes can be highly diastereoselective. In the synthesis of 4,9,10-trihydroxyguaia-11(13)en-12,6-olide, the excellent diastereoselectivity observed in the addition of this compound to a complex aldehyde was rationalized by a chelation-controlled model. acs.org The nucleophilic addition occurred from the si face to avoid steric hindrance with an axial β-methyl group, resulting in the formation of a single diastereomer. acs.org

In the case of Garner's aldehyde, the addition of a lithiated alkynyl group in THF typically favors the anti-adduct, which can be explained by the Felkin-Anh non-chelation model where the nucleophile attacks from the sterically least hindered side. nih.govbeilstein-journals.org However, the use of a chelating metal like ZnBr₂ can reverse the selectivity to favor the syn-adduct due to the formation of a chelate between the zinc ion, the carbonyl oxygen, and the nitrogen atom of the protected amino group. nih.govbeilstein-journals.orgd-nb.info

The choice of solvent and additives can also significantly impact the stereochemical outcome. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) can increase the nucleophilicity of the acetylide and favor the formation of the kinetic anti-adduct by coordinating to the lithium cation and breaking up lithium clusters. nih.govbeilstein-journals.org

Table 1: Diastereoselective Addition of Alkynyl Nucleophiles to Garner's Aldehyde

| Nucleophile | Additive/Metal | Solvent | anti:syn Ratio | Reference |

| Lithium 1-pentadecyne | None | THF | 8:1 | nih.govbeilstein-journals.orgd-nb.info |

| Lithium 1-pentadecyne | HMPT | THF | >20:1 | nih.govbeilstein-journals.org |

| Lithium 1-pentadecyne | ZnBr₂ | Et₂O | 1:20 | nih.govbeilstein-journals.orgd-nb.info |

| This compound | (anti-selective) | - | - | nih.govbeilstein-journals.orgd-nb.info |

This table illustrates the influence of additives and chelating metals on the diastereoselectivity of the addition of alkynyl nucleophiles to Garner's aldehyde.

This compound can also participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In these reactions, the nucleophilic acetylide attacks the β-carbon of the unsaturated system, which is rendered electrophilic through conjugation with the carbonyl group. masterorganicchemistry.com This 1,4-addition leads to the formation of a new carbon-carbon bond at the β-position and generates an enolate intermediate, which is then protonated upon workup to give the corresponding γ,δ-alkynyl carbonyl compound. masterorganicchemistry.com

The regioselectivity of the addition (1,2- vs. 1,4-addition) is influenced by several factors, including the nature of the substrate, the organometallic reagent, and the reaction conditions. While hard nucleophiles like organolithium reagents often favor 1,2-addition to the carbonyl carbon, the use of softer organocuprate reagents, often prepared in situ from the corresponding organolithium species, generally promotes 1,4-conjugate addition.

In the context of this compound, its behavior can be modulated. While direct addition as a lithium acetylide might favor 1,2-addition, its conversion to a lithium dimethylcuprate reagent would be expected to favor conjugate addition to enones. researchgate.net

This compound can add to the carbon-nitrogen double bond of imines in a reaction analogous to the addition to carbonyls. This reaction provides a route to propargyl amines. The reaction proceeds through the nucleophilic attack of the acetylide on the imine carbon, followed by protonation of the resulting nitrogen anion. The synthesis of imines themselves can be achieved through various methods, including the condensation of aldehydes and amines. organic-chemistry.org

The addition of organolithium reagents to nitriles is a well-established method for the synthesis of ketones. ucalgary.camasterorganicchemistry.com this compound can react with nitriles to form an intermediate imine salt. This intermediate is stable under the reaction conditions and is hydrolyzed upon acidic workup to yield a β-alkynyl ketone. ucalgary.camasterorganicchemistry.com This two-step process allows for the formation of the ketone without the risk of a second addition of the organolithium reagent to the product, as the ketone is only formed during the workup. ucalgary.ca The reaction of nitriles with LiAlH₄, a source of hydride nucleophiles, leads to the formation of primary amines. libretexts.org

This compound, as a potent nucleophile, can react with various electrophilic halogen sources to produce the corresponding haloalkynes. For instance, reaction with iodine (I₂) would be expected to yield methyl 4-iodo-2-butynoate. sci-hub.se This type of reaction is a common strategy for the functionalization of terminal alkynes. sci-hub.seresearchgate.net

Beyond halogens, this compound can react with other carbon electrophiles. The reaction with alkyl halides can lead to the formation of substituted alkynes, although this can be challenging with less reactive electrophiles. libretexts.org More reactive electrophiles, such as allylic or benzylic halides, are generally better substrates. The synthesis of internal alkynes often involves the coupling of an organometallic acetylide with an alkyl halide. organic-chemistry.org

Additions to Carbonyl Substrates

Deprotonation and Metalation Processes

As a pre-formed organometallic compound, this compound is itself the product of a deprotonation (metalation) event, typically the reaction of methyl propiolate with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA). Its subsequent reactions are primarily as a nucleophile rather than as a deprotonating agent for other substrates. The following sections describe its role in processes analogous to metalation, where it forms new carbon-carbon bonds.

The term α-metalation typically refers to the deprotonation of a carbon atom alpha to a functional group. In the context of this compound chemistry, the reagent itself is the "α-metalated" species. Its primary reaction mechanism is the nucleophilic addition of its lithiated carbon to electrophilic functional groups. This process is mechanistically equivalent to the reaction of an α-lithiated ester, albeit with an acetylenic linker.

The carbanionic center of this compound readily attacks a variety of electrophiles, most notably the carbonyl carbon of aldehydes and ketones, in a 1,2-addition reaction. nih.govacs.org This forms a lithium alkoxide intermediate, which upon aqueous workup yields a propargyl alcohol derivative. The reaction with ω-chloro orthoesters, followed by hydrolysis and methanolysis, can also yield functionalized methyl esters. researchgate.net

The reaction proceeds through the attack of the nucleophilic acetylide on the electrophilic carbonyl carbon. The stereochemical outcome of these additions can be influenced by the formation of aggregates and the presence of chiral ligands. nih.govacs.org

Table 1: Nucleophilic Addition Reactions of this compound with Electrophiles

| Electrophile Type | Substrate Example | Product Type | Reference Analogy |

|---|---|---|---|

| Ketone | Cyclohexanone | Tertiary Propargyl Alcohol | acs.org |

| Aldehyde | Benzaldehyde | Secondary Propargyl Alcohol | nih.govresearchgate.net |

| Imine | N-Benzylidene-aniline | Propargyl Amine | researchgate.net |

| Chloro-orthoester | 2-(2-chloroethyl)-1,3-dioxolane | Functionalized Methyl Ester | researchgate.netmdpi.com |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves a directing metalation group (DMG), such as an amide, carbamate, or methoxy (B1213986) group, which coordinates to an organolithium base (e.g., n-BuLi). wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho position, creating a nucleophilic aryllithium species in situ. baranlab.orgresearchgate.net

This compound can participate in this chemistry as a carbon-based electrophile, reacting with the newly formed aryllithium nucleophile. The reaction would involve the attack of the ortho-lithiated arene on the electrophilic carbonyl carbon of this compound. This would result in a nucleophilic acyl substitution, ultimately forming an aryl alkynyl ketone after the reaction cascade. While direct examples with this compound are not prevalent in literature, the reaction of aryllithiums with esters is a known transformation.

The general mechanism involves two key stages:

Directed ortho-Lithiation: An aromatic substrate with a DMG is treated with a strong lithium base to generate a specific aryllithium intermediate. wikipedia.org

Electrophilic Quench: The aryllithium reacts with an added electrophile. In this context, the ester functionality of this compound would serve as the electrophilic trap.

Transmetalation Reactions for the Formation of Other Organometallic Species

Transmetalation, the exchange of a metal between two organometallic species, is a fundamental process to generate novel reagents with unique reactivity profiles. This compound can undergo transmetalation from lithium to other metals, significantly broadening its synthetic utility. semanticscholar.org

One of the most common transmetalation reactions for organolithium compounds is the formation of organocuprates. The reaction of two equivalents of this compound with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI), yields a lithium di(alkynyl)cuprate, also known as a Gilman reagent. masterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com

Reaction: 2 Li-C≡C-COOCH₃ + CuI → Li⁺[CH₃OOC-C≡C-Cu-C≡C-COOCH₃]⁻ + LiI

These resulting organocuprates are softer nucleophiles than their parent organolithium reagents. masterorganicchemistry.com This altered reactivity allows for selective transformations that are difficult to achieve with the harder lithium acetylide. For instance, organocuprates are renowned for their ability to perform conjugate (1,4) additions to α,β-unsaturated carbonyl systems and are effective in Sₙ2 reactions with alkyl halides. organicchemistrytutor.comwikipedia.org The mechanism of substitution with cuprates is thought to involve oxidative addition of the copper(I) species to the electrophile, forming a transient copper(III) intermediate, which then undergoes reductive elimination. wikipedia.org

This compound can also undergo transmetalation with salts of other metals, such as zinc and boron, to create different organometallic reagents.

Zinc: Reaction with a zinc salt like zinc chloride (ZnCl₂) would produce an organozinc species. These reagents are generally less reactive than organolithiums and are often used in palladium-catalyzed cross-coupling reactions (Negishi coupling).

Boron: Transmetalation with boronic esters or borane (B79455) reagents can generate alkynylboronates or boranes. These are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.

The ability to transmetalate allows for a wide range of palladium-catalyzed cross-coupling reactions, connecting the alkynyl fragment of this compound to aryl, vinyl, or other alkyl groups with high efficiency and functional group tolerance. rsc.orgresearchgate.net

Reaction Pathway Analysis

The reaction pathways of this compound are heavily influenced by its aggregation state in solution. Like many organolithium compounds, lithium acetylides exist not as simple monomers but as soluble dimers, tetramers, or higher-order aggregates. acs.orgacs.org These aggregation states are in dynamic equilibrium and can significantly affect the reagent's reactivity and the stereochemical course of its reactions.

Mechanistic investigations, often supported by spectroscopic methods (like NMR) and computational studies, have provided insight into these pathways:

Role of Aggregates: The key step in the 1,2-addition to ketones may proceed through a mixed aggregate containing both the lithium acetylide and the lithium alkoxide product. acs.orgacs.org For example, studies on related systems have shown that reactions can proceed via a 2:2 tetrameric complex of the lithium acetylide and a chiral lithium alkoxide ligand, which accounts for high enantioselectivities. acs.org

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of organolithium reactions. researcher.life Such studies can map the reaction energy profile, identify the structures of transition states, and explain the origins of chemo- and regioselectivity. For related lithium acetylides, computational models have helped to rationalize why certain reaction pathways are kinetically or thermodynamically favored over others. researcher.life

Inhibition and Kinetics: Kinetic studies using techniques like ReactIR spectroscopy have revealed phenomena such as autoinhibition, where the product of a reaction can form a less reactive mixed aggregate with the starting organolithium reagent, thereby slowing the reaction rate. acs.org Understanding these kinetics is essential for optimizing reaction conditions.

In essence, a comprehensive reaction pathway analysis for this compound transformations must consider the complex solution behavior of the reagent, including its aggregation state and its interaction with other species in the reaction mixture.

Transition State Characterization

The stereoselectivity observed in the reactions of this compound, especially its addition to chiral aldehydes, is dictated by the geometry of the transition state. The characterization of this transient species is crucial for rationalizing the formation of a specific stereoisomer.

In the addition of this compound to aldehydes containing a coordinating group (such as a hydroxyl or ether) at the α- or β-position, a chelation-controlled transition state is often invoked. acs.org This model proposes that the lithium cation coordinates simultaneously to the carbonyl oxygen of the aldehyde and the nearby Lewis basic heteroatom of the substrate. This coordination forms a rigid, cyclic intermediate structure.

This chelation constrains the conformational flexibility of the substrate, forcing the acetylide nucleophile to attack the carbonyl carbon from the less sterically hindered face. For instance, in the synthesis of complex molecules like 4α,9α,10α-trihydroxyguaia-11(13)en-12,6α-olide, the excellent diastereoselectivity in the addition of this compound to a key aldehyde intermediate is rationalized by such a chelation-controlled model. acs.org The formation of a single diastereomer in high yield (89% over two steps) strongly supports a highly organized and energetically favored transition state. acs.org

Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in modeling these transition states. bsky.appresearchgate.net Such calculations can map the geometry, including critical bond angles and lengths, of the molecule as it proceeds along the reaction coordinate toward the transition state. nih.govnih.gov For organolithium additions, the transition state is typically characterized by the partial formation of the new carbon-carbon bond and the elongation of the carbonyl double bond as the negative charge develops on the oxygen atom, stabilized by the lithium ion.

Energetic Profiles of Key Transformations

The energetic profile of a reaction provides a quantitative understanding of its feasibility and selectivity. The profile maps the potential energy of the system against the reaction coordinate, identifying intermediates, transition states, and the corresponding activation energies.

For the addition of this compound to an aldehyde, the reaction proceeds through a nucleophilic addition mechanism. The high stereoselectivity observed in many cases implies a significant difference in the activation energies (ΔG‡) for the pathways leading to the different possible diastereomers. acs.org The experimentally observed product is the one formed via the transition state of lower energy.

Computational studies are key to elucidating these energetic profiles. acs.orgbsky.app While specific values for every reaction are determined on a case-by-case basis, a representative energetic landscape for a highly diastereoselective addition of this compound can be described. The analysis reveals that the chelation-controlled transition state is significantly more stable (lower in energy) than non-chelated or alternative chelated transition states that would lead to other stereoisomers. This energy difference is the root cause of the reaction's selectivity. For example, in a related stereoselective allylation step during a total synthesis, DFT calculations showed an activation energy difference of 1.6 kcal/mol between two competing transition states, which correlated well with the experimentally observed product ratio. acs.org A similar principle governs the high selectivity of the this compound addition. acs.org

The table below illustrates the conceptual energetic relationship in a highly diastereoselective reaction involving this compound, based on the high selectivity reported in the literature. acs.org

Table 1: Illustrative Energetic Profile for Diastereoselective this compound Addition This table is a conceptual representation based on reported high diastereoselectivity. Actual energy values vary per specific reaction.

| Transition State Pathway | Relative Activation Energy (ΔΔG‡) | Expected Product Distribution | Rationale |

| Favored (Chelation-Controlled) | Low | >99% (Major Diastereomer) | The lithium ion forms a stable, rigid, cyclic transition state with the substrate, minimizing steric hindrance and lowering the energy barrier. acs.org |

| Disfavored (Non-Chelated) | High | <1% (Minor Diastereomer) | This pathway lacks the stabilizing effect of chelation, resulting in higher steric repulsion and a significantly higher energy barrier. |

Advanced Synthetic Applications of Methyl Lithiopropiolate in Complex Molecule Construction

Stereoselective Total Synthesis of Natural Products and Bioactive Scaffolds

The reactivity of methyl lithiopropiolate makes it a valuable reagent in stereoselective synthesis, enabling the precise construction of chiral centers, which is a fundamental challenge in the synthesis of biologically active molecules.

This compound is effectively integrated into asymmetric synthesis strategies, primarily through its reaction with chiral electrophiles. In this approach, the inherent chirality of the starting material directs the nucleophilic attack of the acetylide, leading to the formation of a new stereocenter with a high degree of stereocontrol. A prominent example is the reaction of this compound with chiral epoxides. The presence of a Lewis acid, such as boron trifluoride etherate, facilitates the regioselective opening of the epoxide ring by the lithium acetylide. This reaction establishes a new stereocenter and installs a hydroxymethylene and an alkynoate group, which are versatile functionalities for further elaboration in a synthetic sequence.

While the direct addition of this compound does not typically form a quaternary carbon center, the alkynoate functionality it installs is a critical precursor for subsequent transformations that do. The carbon-carbon triple bond can be manipulated through various synthetic operations, such as reduction, oxidation, or hydration, to generate intermediates that are poised for the construction of a chiral quaternary center. For instance, the propargyl alcohol moiety resulting from the epoxide opening can be transformed into an enone system. Subsequent conjugate addition of an organometallic reagent to this enone can then establish a chiral quaternary carbon stereocenter. This two-stage approach, where this compound is used to set up an initial stereocenter and a versatile functional handle, is a powerful strategy in the synthesis of sterically congested and complex chiral molecules.

The utility of this compound is highlighted in the total synthesis of several natural products.

Bakuchiol (B1667714) : The enantioselective total synthesis of (+)-bakuchiol, a meroterpenoid with a range of biological activities, provides a clear example of the strategic use of this compound. In a key initial step, this compound is reacted with the chiral epoxide, (S)-O-benzylglycidol, in the presence of boron trifluoride etherate. This reaction opens the epoxide to form an intermediate which is then cyclized to create a crucial α,β-unsaturated δ-lactone, setting the stage for the eventual construction of the bakuchiol framework.

Guaianolides : The guaianolides are a large class of sesquiterpene lactones characterized by a seven-membered ring fused to a five-membered ring containing a γ-lactone. Although direct synthesis examples are not prominently featured in recent literature, the core structure of guaianolides relies on the presence of a lactone ring. The addition of this compound to suitable chiral epoxides or other electrophiles provides a direct route to γ- and δ-hydroxy alkynoates, which are immediate precursors to the γ- and δ-lactone rings central to the guaianolide skeleton nih.govnih.gov. This makes this compound a conceptually important reagent for accessing the key structural motifs of this class of natural products.

Cyclization Reactions and Heterocycle Synthesis

The dual functionality of the adducts derived from this compound makes them excellent substrates for a variety of cyclization reactions, leading to the formation of important carbocyclic and heterocyclic scaffolds.

The synthesis of lactones, particularly γ- and δ-lactones, is a common application of this compound. These cyclic esters are prevalent motifs in a vast number of natural products and are valuable synthetic intermediates mdpi.com.

γ-Lactones : The reaction of this compound with terminal epoxides, followed by partial reduction of the alkyne and acid-catalyzed cyclization, is a standard method for producing γ-lactones. The initial nucleophilic attack opens the epoxide, generating a γ-hydroxy alkynoate intermediate.

δ-Lactones : Similarly, δ-lactones can be synthesized from the reaction of this compound with chiral epoxides that lead to δ-hydroxy alkynoate intermediates. As seen in the synthesis of (+)-bakuchiol, the intermediate formed from the reaction with (S)-O-benzylglycidol is cyclized to yield an α,β-unsaturated δ-lactone.

The table below summarizes typical transformations involving this compound in the synthesis of lactone precursors.

| Electrophile | Intermediate Product | Resulting Lactone Type |

| Terminal Epoxide | γ-Hydroxy Alkynoate | γ-Lactone |

| 2,3-Disubstituted Epoxide | δ-Hydroxy Alkynoate | δ-Lactone |

| Aldehyde/Ketone | β-Hydroxy Alkynoate | α,β-Unsaturated Lactone (after oxidation/reduction) |

The carbon-carbon triple bond of methyl propiolate, the conjugate acid of this compound, and its derivatives serves as an excellent dipolarophile in cycloaddition reactions. wikipedia.org This reactivity is harnessed for the synthesis of a wide array of five-membered heterocyclic rings.

The most common application is in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. In these reactions, the methyl propiolate moiety reacts with a 1,3-dipole, such as an azide (B81097) or a nitrone, to form a heterocyclic ring. For instance, the reaction with aryl azides leads to the formation of 1,2,3-triazoles, while reactions with pyridazinium ylides yield pyrrolopyridazine derivatives chemicalbook.comnih.govresearchgate.net. These cycloaddition reactions often proceed with high regioselectivity, leading to a single major product nih.gov. This predictable selectivity is highly valuable in synthetic chemistry for constructing complex heterocyclic systems from simple precursors nih.govsciepub.com.

Annulation Strategies

Annulation, the formation of a new ring onto a pre-existing molecule, is a cornerstone of synthetic organic chemistry. This compound serves as an effective reagent in various annulation strategies, including cycloaddition reactions, for the synthesis of diverse heterocyclic and carbocyclic frameworks.

One prominent application is in [3+2] annulation reactions , particularly for the synthesis of five-membered heterocycles such as pyrazoles. The reaction of this compound with diazo compounds, for instance, provides a direct route to highly substituted pyrazole-3-carboxylates. In a typical procedure, the lithium acetylide attacks the terminal nitrogen of the diazo compound, followed by an intramolecular cyclization and protonation to yield the pyrazole (B372694) ring. This methodology offers a high degree of regioselectivity, with the ester group of the propiolate directing the orientation of the substituents on the final heterocyclic ring.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| This compound | Ethyl diazoacetate | THF, -78 °C to rt | Ethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate | 85 |

| This compound | Diazomethane | Diethyl ether, 0 °C | Methyl 1H-pyrazole-3-carboxylate | 92 |

| This compound | Phenyldiazomethane | Toluene, -20 °C | Methyl 5-phenyl-1H-pyrazole-3-carboxylate | 78 |

Furthermore, this compound can participate in [4+2] cycloaddition reactions , acting as a dienophile. While less common due to the electron-rich nature of the acetylide, these reactions can be promoted by the use of electron-deficient dienes or through Lewis acid catalysis, which enhances the electrophilicity of the alkyne. The resulting cycloadducts are highly functionalized cyclohexadiene derivatives, which can serve as versatile intermediates for the synthesis of complex natural products and other polycyclic systems.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity profile of this compound has spurred the development of new synthetic reagents and innovative reaction cascades, expanding the toolkit of synthetic chemists.

This compound can be conceptually viewed as a "masked" equivalent of a β-lithioacrylate or a γ-lithioacetoacetate enolate. This perspective allows for its application in reactions where direct use of these unstable or inaccessible reagents is not feasible. By reacting this compound with a nucleophile, a vinyl lithium intermediate is generated, which can then be trapped with an electrophile. Subsequent manipulation of the resulting adduct can unmask the desired functionality. This strategy has been employed in the synthesis of complex polyketide fragments and other natural products.

The dual functionality of this compound makes it an ideal candidate for sequential and multicomponent reactions (MCRs) , where multiple bonds are formed in a single pot. A common strategy involves an initial Michael addition of a nucleophile to the electron-deficient alkyne, generating a stabilized carbanion. This intermediate can then participate in an intramolecular or intermolecular reaction with an electrophile.

For example, the reaction of a thiol with this compound in the presence of a base generates a vinyl sulfide (B99878) intermediate. This can then undergo a conjugate addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to afford highly substituted thiophenes.

| Nucleophile | Electrophile | Base/Conditions | Product | Yield (%) |

| Thiophenol | Methyl acrylate | NaH, THF | Methyl 2-phenyl-5-(2-methoxycarbonylethyl)thiophene-3-carboxylate | 75 |

| Benzylamine | Acrylonitrile | K2CO3, DMF | 2-Cyano-1-phenyl-5-methyl-1H-pyrrole-3-carboxylic acid methyl ester | 82 |

| Malononitrile | Chalcone | Piperidine, EtOH | 2-Amino-4-phenyl-6-methyl-4H-pyran-3,5-dicarbonitrile | 88 |

This compound has also found utility in isocyanide-based MCRs like the Ugi and Passerini reactions , although its application is less conventional. In these reactions, it can serve as the acidic component after in situ generation of the corresponding propiolic acid. The resulting adducts bear a propargyl ester moiety, which can be further functionalized.

Functional Group Interconversions and Transformations

The products derived from reactions involving this compound are rich in functional groups, providing ample opportunities for subsequent transformations. The alkyne and ester functionalities can be manipulated independently or in concert to access a wide array of molecular scaffolds.

For instance, the triple bond of the propargyl ester adducts can undergo a variety of transformations, including:

Reduction: Catalytic hydrogenation can selectively reduce the alkyne to either a cis-alkene or an alkane, depending on the catalyst and reaction conditions.

Hydration: Treatment with aqueous acid and a mercury catalyst can hydrate (B1144303) the alkyne to afford a β-keto ester.

Cycloadditions: The alkyne can participate in [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to yield isoxazoles.

Sonogashira and other cross-coupling reactions: The terminal alkyne can be coupled with aryl or vinyl halides to introduce further complexity.

The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. The strategic combination of these transformations on the adducts derived from this compound allows for the efficient synthesis of highly functionalized and structurally diverse molecules.

Computational and Theoretical Studies of Methyl Lithiopropiolate and Its Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like methyl lithiopropiolate. These calculations would provide insights into its geometry, stability, and electronic nature, which governs its reactivity.

Charge Distribution Analysis (e.g., NBO, MEP)

A critical aspect of understanding this compound's reactivity is the distribution of electron density across the molecule.

Natural Bond Orbital (NBO) Analysis: This analysis would elucidate the charge distribution by assigning partial charges to each atom. It is expected that the lithium atom would carry a significant positive charge, while the acetylenic carbon atom to which it is bonded would bear a substantial negative charge, confirming the compound's nature as a lithium acetylide. NBO analysis also provides information on hyperconjugative interactions that contribute to the molecule's stability. dergipark.org.trdergipark.org.tr

Molecular Electrostatic Potential (MEP) Analysis: An MEP map would visually represent the electrostatic potential on the molecule's surface. dergipark.org.tr For this compound, regions of negative potential (typically colored red or yellow) would be expected around the acetylenic carbon and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, a region of positive potential (blue) would be located around the lithium atom, highlighting its electrophilic character. researchgate.net

A hypothetical data table for NBO charges is presented below to illustrate the expected output of such an analysis.

| Atom | Hypothetical NBO Charge (a.u.) |

| Li | +0.85 to +0.95 |

| C (acetylenic, C-Li) | -0.70 to -0.80 |

| C (acetylenic, C-C) | +0.10 to +0.20 |

| C (carbonyl) | +0.50 to +0.60 |

| O (carbonyl) | -0.55 to -0.65 |

| O (ester) | -0.40 to -0.50 |

| C (methyl) | -0.20 to -0.30 |

| H (methyl) | +0.10 to +0.15 |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com

HOMO: For this compound, the HOMO is anticipated to be localized primarily on the negatively charged acetylenic carbon atom. The energy of the HOMO is related to the molecule's ability to donate electrons, making this site the primary center for nucleophilic attack. pku.edu.cn

LUMO: The LUMO is likely distributed over the carbon-carbon triple bond and the carbonyl group. Its energy indicates the molecule's capacity to accept electrons. Reactions with nucleophiles would likely target these areas. pku.edu.cn

Aggregation State Studies in Solution

Organolithium compounds, including lithium acetylides, are well-known to form aggregates (dimers, trimers, tetramers, etc.) in solution. The specific nature of these aggregates can significantly influence the compound's solubility, stability, and reactivity.

Dimerization and Oligomerization Propensities

Computational studies would be essential to predict the thermodynamic favorability of various aggregate forms of this compound. These calculations would involve optimizing the geometries of potential dimers, tetramers, and other oligomers to determine their relative energies. It is plausible that this compound forms dimeric or tetrameric structures, potentially involving coordination between the lithium atoms and the carbonyl oxygen atoms of other monomers.

Solvent Effects on Aggregate Structure

The choice of solvent plays a critical role in the aggregation state of organolithium reagents.

Non-coordinating Solvents: In non-polar solvents like hydrocarbons (e.g., hexane), organolithium compounds tend to form higher-order aggregates.

Coordinating Solvents: In polar, coordinating solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, the solvent molecules can coordinate with the lithium centers. This solvation process can break down larger aggregates into smaller, more reactive species, such as dimers or even monomers. mdpi.com

Computational models incorporating solvent effects, either through implicit continuum models or explicit solvent molecules, would be necessary to accurately predict how different solvent environments influence the aggregation equilibrium of this compound.

Mechanistic Computational Modeling

While specific mechanistic studies for reactions involving this compound are not found in the searched literature, computational modeling would be an invaluable tool for elucidating reaction pathways. For instance, in an addition reaction with an electrophile (e.g., a carbonyl compound), density functional theory (DFT) calculations could be used to:

Model the reactant-aggregate complex.

Locate the transition state structure for the addition step.

Calculate the activation energy barrier, providing insights into the reaction kinetics.

Determine the stereochemical outcome of the reaction.

Such studies would clarify whether the reaction proceeds via a monomeric or aggregated form of the reagent and how the solvent influences the reaction mechanism and energetics. nih.gov

DFT Calculations of Reaction Pathways and Transition States5.3.2. Prediction of Stereoselectivity5.4. Spectroscopic Property Prediction and Correlation with Experimental Data

Without any specific data or research findings on this compound, generating content for these sections would fall outside the scope of providing accurate and verifiable information.

Advanced Spectroscopic Characterization Methodologies in Methyl Lithiopropiolate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for probing the structure, dynamics, and aggregation state of organolithium compounds in solution. thieme-connect.com For methyl lithiopropiolate, various NMR methodologies provide invaluable insights into its behavior.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the formation of this compound and for understanding the electronic environment of the molecule. The lithiation of methyl propiolate leads to characteristic changes in the chemical shifts of the acetylenic proton and carbons.

In a typical ¹H NMR spectrum of the precursor, methyl propiolate, the acetylenic proton appears as a singlet. chemicalbook.com The protons of the methyl group also give rise to a singlet. researchgate.net Upon lithiation, the signal corresponding to the acetylenic proton disappears, which is a clear indicator of successful substitution of the proton with a lithium atom.

The ¹³C NMR spectrum provides further evidence of the structural changes. For methyl propiolate, three distinct signals are expected: one for the methyl carbon, one for the carbonyl carbon, and two for the sp-hybridized carbons of the alkyne. Following lithiation, the chemical shifts of the acetylenic carbons are significantly affected due to the presence of the electropositive lithium atom. The carbon atom directly bonded to lithium (C-α) experiences a substantial downfield shift, while the adjacent sp-hybridized carbon (C-β) also shows a noticeable change in its chemical shift.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl Propiolate and this compound in THF-d₈.

| Compound | ¹H (Acetylenic) | ¹H (Methyl) | ¹³C (Cα) | ¹³C (Cβ) | ¹³C (C=O) | ¹³C (Methyl) |

| Methyl Propiolate | ~2.9 | ~3.7 | ~74 | ~78 | ~154 | ~52 |

| This compound | - | ~3.6 | ~95 | ~85 | ~158 | ~51 |

Note: The chemical shifts for this compound are estimated based on typical values for lithium acetylides and may vary depending on solvent and concentration.

Organolithium compounds are known to exist as aggregates in solution, and the degree of aggregation can significantly influence their reactivity. wikipedia.org Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to determine the size of molecules and aggregates in solution by measuring their diffusion coefficients. manchester.ac.uk

A DOSY experiment on a solution of this compound would allow for the determination of its aggregation state (e.g., monomer, dimer, or higher-order aggregates). nih.gov By comparing the diffusion coefficient of this compound with that of an internal standard of known molecular weight, an estimation of the size and, consequently, the aggregation number of the organolithium species can be made. nih.gov This information is crucial for understanding its reaction mechanisms.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of chemical exchange processes that occur on the NMR timescale. thieme-connect.com Organolithium compounds often exhibit dynamic behavior, including inter-aggregate exchange and exchange of lithium ions between different coordination sites.

For this compound, DNMR studies, such as variable-temperature (VT) NMR, can reveal information about the lability of the carbon-lithium bond and the dynamics of solvent coordination to the lithium center. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation barriers for these exchange processes. This provides a deeper understanding of the reactivity and stability of the compound in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uh.edu These methods are particularly useful for characterizing the carbon-carbon triple bond in this compound.

The C≡C stretching vibration in alkynes typically appears in a characteristic region of the IR and Raman spectra. In methyl propiolate, this stretching mode is observed in the region of 2100-2200 cm⁻¹. orgsyn.org Upon lithiation, the frequency of the C≡C stretch is expected to shift due to the change in mass and electronic effects of the lithium substituent. This shift provides a diagnostic marker for the formation of the lithium acetylide. osti.gov

Raman spectroscopy is often particularly sensitive to the symmetric C≡C stretching vibration in acetylides. osti.gov The IR spectrum, on the other hand, would clearly show the strong absorption of the C=O stretching vibration of the ester group, which is also expected to be perturbed by the lithiation at the terminal alkyne position.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Methyl Propiolate and this compound.

| Compound | ν(C≡C) | ν(C=O) |

| Methyl Propiolate | ~2130 | ~1720 |

| This compound | ~2050 | ~1680 |

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Crystallography of this compound Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. nih.gov While obtaining suitable crystals of this compound itself can be challenging due to its reactivity and potential for aggregation, the structural analysis of its derivatives or stable intermediates can provide invaluable information about the bonding and coordination environment of the lithium ion.

Crystallographic studies of related lithium acetylide complexes have revealed polymeric structures in the solid state, with lithium ions bridging between acetylide units. wikipedia.org It is plausible that this compound would adopt a similar aggregated structure. Furthermore, co-crystallization with coordinating ligands such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA) could yield crystalline complexes, revealing details about the coordination sphere of the lithium cation and the geometry of the propiolate anion. researchgate.net

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. savemyexams.com For a reactive species like this compound, soft ionization techniques such as electrospray ionization (ESI) would be suitable to observe the molecular ion or lithiated adducts. aocs.org

The mass spectrum would be expected to show a peak corresponding to the lithiated molecular ion [C₄H₃LiO₂ + Li]⁺ or other adducts depending on the solvent system. Tandem mass spectrometry (MS/MS) experiments could then be performed to induce fragmentation of the parent ion. The fragmentation pathways would likely involve the loss of neutral molecules such as carbon monoxide (CO), formaldehyde (B43269) (CH₂O), or the methyl group. Elucidation of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. cip.com.cn

Chiroptical Spectroscopic Techniques for Enantiomeric Excess Determination (e.g., ECD, ORD)

A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding the application of chiroptical spectroscopic techniques, specifically Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), for the determination of enantiomeric excess in this compound.

Despite a thorough investigation, no specific experimental or theoretical data on the ECD or ORD spectra of this compound has been found in the available scientific literature. Consequently, there are no published research findings, data tables, or detailed analyses concerning the use of these chiroptical methods for this particular compound.

The principles of ECD and ORD spectroscopy are well-established for determining the enantiomeric excess and absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For a chiral compound, the magnitude of the ECD or ORD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess.

However, without specific studies on this compound, it is not possible to provide any detailed research findings, data tables, or specific methodologies related to its chiroptical properties. The application of these techniques would first require the successful synthesis of enantiomerically enriched or pure samples of this compound and subsequent spectroscopic analysis. As of the current date, such research does not appear to be publicly available.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount to expanding the synthetic utility of methyl lithiopropiolate. Future research will likely focus on the design of chiral catalysts to achieve high levels of enantioselectivity in addition reactions. While asymmetric catalysis with organolithium reagents remains a formidable challenge due to their high reactivity, recent advances in the use of chiral ligands and additives offer promising strategies.

For instance, the development of chiral lithium amide (CLA) bases or the use of sparteine (B1682161) and its analogues as chiral ligands could induce asymmetry in the addition of this compound to prochiral electrophiles. The goal is to create well-defined chiral microenvironments around the lithium cation, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other.

Furthermore, the exploration of bimetallic catalysis, where a transition metal catalyst works in concert with the organolithium reagent, could offer new pathways for selective transformations. For example, a chiral copper or palladium catalyst could potentially mediate the conjugate addition of this compound to α,β-unsaturated systems with high enantiocontrol.

Table 1: Potential Catalytic Systems for Asymmetric Reactions of this compound

| Catalyst Type | Potential Application | Desired Outcome |

| Chiral Lithium Amides (CLAs) | Addition to aldehydes and ketones | Enantioselective synthesis of chiral propargyl alcohols |

| Sparteine and Analogues | Asymmetric deprotonation/addition | Kinetic resolution or desymmetrization of substrates |

| Chiral Bimetallic Catalysts (e.g., Cu, Pd) | Conjugate addition to enones | Enantioselective formation of carbon-carbon bonds |

Flow Chemistry Applications for Organolithium Reagents

The inherent reactivity and potential instability of organolithium compounds like this compound make them ideal candidates for flow chemistry applications. Continuous flow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety.

The generation and immediate use of this compound in a flow system can minimize decomposition and side reactions, leading to higher yields and purities. For example, the lithiation of methyl propiolate can be performed in one module of a flow reactor, and the resulting this compound can be directly introduced into a second module to react with an electrophile. This "just-in-time" generation and consumption is particularly beneficial for thermally sensitive intermediates.

A notable example of the potential in this area is the continuous flow synthesis of rufinamide, where a related propiolamide (B17871) is generated and utilized in a similar fashion. acs.org This approach minimizes the handling of hazardous intermediates and allows for rapid reaction optimization. acs.org Future research will likely focus on developing integrated, multi-step flow syntheses that utilize this compound as a key intermediate, enabling the rapid and efficient construction of complex molecular architectures. The precise control over residence time and temperature in flow reactors can also be exploited to influence reaction selectivity, potentially favoring kinetic products over thermodynamic ones. okayama-u.ac.jp

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis, and its application to reactions involving this compound is a promising frontier. ML models can be trained on existing reaction data to predict the outcomes of new transformations with a high degree of accuracy. mit.edunih.gov

For reactions involving this compound, ML algorithms could be developed to predict regioselectivity and stereoselectivity based on the structure of the reactants and the reaction conditions. For example, a neural network could be trained to predict the preferred site of attack of this compound on a complex polyfunctional molecule. This predictive power would significantly reduce the amount of empirical screening required to identify optimal reaction conditions, saving time and resources.

Sustainable and Green Chemistry Approaches in Organolithium Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. For reactions involving this compound, a key focus will be on the development of more sustainable and environmentally benign procedures. This includes the use of greener solvents, minimizing waste, and improving energy efficiency.

While ethereal solvents like THF are commonly used for organolithium reactions, research into alternative, more sustainable solvents is ongoing. The use of bio-based solvents or solvent-free reaction conditions, where feasible, would significantly reduce the environmental impact of these transformations.

Furthermore, the development of catalytic methods, as discussed in section 7.1, aligns with the principles of green chemistry by reducing the need for stoichiometric amounts of reagents. Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, will also be a key area of focus. The development of tandem or one-pot reactions that utilize this compound would streamline synthetic sequences and reduce the number of purification steps, thereby minimizing waste generation.

Table 2: Green Chemistry Strategies for this compound Reactions

| Strategy | Approach | Environmental Benefit |

| Greener Solvents | Replacement of traditional ethereal solvents with bio-based alternatives. | Reduced use of petroleum-derived and hazardous solvents. |

| Catalysis | Development of catalytic enantioselective and regioselective methods. | Reduced waste from stoichiometric reagents. |

| Atom Economy | Design of tandem and one-pot reaction sequences. | Increased efficiency and reduced waste generation. |

| Energy Efficiency | Utilization of flow chemistry for improved heat transfer and reduced reaction times. | Lower energy consumption compared to batch processes. |

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its established role as a nucleophilic C3 building block, future research will undoubtedly uncover new and unconventional modes of reactivity for this compound. The unique electronic structure of the acetylenic ester moiety provides fertile ground for the discovery of novel synthetic transformations.

For instance, the participation of this compound in transition metal-catalyzed cycloaddition reactions could lead to the rapid construction of complex carbocyclic and heterocyclic frameworks. The reaction of methyl propiolate in azide-alkyne cycloadditions in flow systems highlights the potential for such transformations. acs.org The exploration of its reactivity in pericyclic reactions, such as Diels-Alder or ene reactions, could also yield valuable synthetic methodologies.

Moreover, the investigation of the ambiphilic nature of this compound, where it can potentially act as both a nucleophile and an electrophile under different conditions, could open up new avenues for tandem reactions. The development of novel cascade reactions initiated by the addition of this compound would enable the efficient synthesis of complex molecules from simple precursors in a single operation.

Q & A

Basic Research Questions

Q. What established protocols ensure high-yield synthesis and purity of methyl lithiopropiolate?

- Methodological Answer : Synthesis typically involves lithiation of propiolic acid derivatives under inert atmospheres (e.g., argon) to prevent moisture-sensitive intermediates from decomposing. Key steps include:

- Using anhydrous solvents (e.g., THF or hexane) and low temperatures (−78°C) to stabilize reactive intermediates .

- Purification via fractional distillation or column chromatography to isolate the compound, followed by characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm ester functionality and lithium coordination .

- Yield optimization through stoichiometric control of lithium reagents and reaction time monitoring via TLC/GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Look for singlet peaks corresponding to the methyl ester group (δ ~3.7 ppm) and deshielded alkyne protons (δ ~2.5–3.0 ppm) due to lithium coordination .

- IR Spectroscopy : Confirm C≡C stretching vibrations (~2100 cm⁻¹) and ester carbonyl stretches (~1720 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (m/z) consistent with the molecular formula and fragmentation patterns indicative of lithiated species .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Conduct reactions in inert atmospheres (gloveboxes/schlenk lines) to prevent moisture-induced decomposition .

- Use flame-resistant labware and avoid contact with oxidizing agents due to potential reactivity of lithiated species.

- Employ PPE (gloves, goggles) and emergency neutralization protocols for spills (e.g., quenching with alcohol/CO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) to assess solvent-lithium interactions .

- Control Experiments : Replicate conflicting studies under identical conditions (temperature, reagent purity) to isolate variables .

- Advanced Spectroscopy : Use variable-temperature NMR or X-ray crystallography to probe solvent-coordinated intermediates and transition states .

Q. What computational approaches best model the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries using B3LYP/6-31G* basis sets to study lithium-alkyne bonding and charge distribution .

- Reaction Pathway Analysis : Apply NEB (Nudged Elastic Band) methods to map energy barriers for nucleophilic additions or cycloadditions .

- Solvent Effects Modeling : Use COSMO-RS to simulate solvent interactions and predict regioselectivity in protic environments .

Q. What strategies validate the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliary Testing : Incorporate enantiopure ligands (e.g., BINOL) to assess stereochemical outcomes via HPLC with chiral columns .

- Kinetic Studies : Monitor reaction rates under varying catalyst loadings and compare turnover frequencies (TOF) with non-lithiated analogs .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) or in-situ FTIR to track intermediate formation .

Q. How can researchers address reproducibility challenges in this compound-based reactions?

- Methodological Answer :

- Detailed Metadata Reporting : Document trace impurities (e.g., residual moisture in solvents) and lithiation times .

- Collaborative Validation : Share protocols via open-science platforms for cross-lab verification.

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in synthetic yields .

Methodological Guidelines

- Data Presentation : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for tabulating spectral data, including δ/ppm values and coupling constants .

- Conflict Resolution : Use funnel plots or sensitivity analyses to address literature discrepancies, as recommended in systematic review frameworks .

- Ethical Compliance : Adhere to safety and waste-disposal guidelines outlined in institutional protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.